Product packaging for Benzaldehyde dimethyl acetal(Cat. No.:CAS No. 1125-88-8)

Benzaldehyde dimethyl acetal

Cat. No.: B031218
CAS No.: 1125-88-8
M. Wt: 152.19 g/mol
InChI Key: HEVMDQBCAHEHDY-UHFFFAOYSA-N
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Description

Benzaldehyde dimethyl acetal is a fundamental and versatile reagent in synthetic organic chemistry, primarily employed as a robust protecting group for aldehydes. Its core research value lies in its ability to mask the reactive carbonyl group of benzaldehyde and analogous aldehydes under basic or neutral conditions, thereby preventing unwanted side reactions during multi-step synthetic sequences. The mechanism of action involves an acid-catalyzed acetal formation, which is reversible; the stable acetal protecting group can be readily installed and later removed under mild acidic hydrolysis to regenerate the original aldehyde functionality. This property is indispensable in the total synthesis of complex natural products, pharmaceuticals, and fine chemicals, where chemoselectivity is paramount. Researchers utilize this compound to protect aldehyde intermediates during reactions involving strong nucleophiles, organometallic reagents, or reducing agents that would otherwise attack the carbonyl. Furthermore, it serves as a precursor and building block in the preparation of various heterocycles, fragrances, and as a starting material for further functionalization. Its stability and predictable reactivity make it a staple for developing novel synthetic methodologies and for the efficient construction of molecular complexity in the laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B031218 Benzaldehyde dimethyl acetal CAS No. 1125-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxymethylbenzene
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InChI

InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
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InChI Key

HEVMDQBCAHEHDY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(C1=CC=CC=C1)OC
Source PubChem
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Molecular Formula

C9H12O2
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DSSTOX Substance ID

DTXSID5061538
Record name Benzene, (dimethoxymethyl)-
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Molecular Weight

152.19 g/mol
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Physical Description

colourless liquid with a sweet, floral-almond odour
Record name Benzaldehyde dimethyl acetal
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Boiling Point

87.00 to 89.00 °C. @ 18.00 mm Hg
Record name (Dimethoxymethyl)benzene
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzaldehyde dimethyl acetal
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Density

1.007-1.020
Record name Benzaldehyde dimethyl acetal
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CAS No.

1125-88-8
Record name Benzaldehyde dimethyl acetal
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Record name alpha,alpha-Dimethoxytoluene
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Record name Benzene, (dimethoxymethyl)-
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Record name BENZALDEHYDE DIMETHYL ACETAL
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Record name (Dimethoxymethyl)benzene
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Synthetic Methodologies for Benzaldehyde Dimethyl Acetal and Analogues

Classical Acetalization Protocols

Classical approaches to acetal (B89532) formation are characterized by their use of readily available reagents and straightforward reaction setups. The core of these protocols is the condensation reaction between an aldehyde and an alcohol.

The formation of benzaldehyde (B42025) dimethyl acetal from benzaldehyde and methanol (B129727) is a reversible reaction. To achieve high yields, an acid catalyst is employed to protonate the carbonyl oxygen of benzaldehyde, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The subsequent elimination of a water molecule, facilitated by the acidic medium, leads to the final acetal product.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. For the synthesis of benzaldehyde dimethyl acetal, this typically involves dissolving a strong or moderately strong acid in the methanol and benzaldehyde reaction mixture. Common homogeneous acid catalysts include mineral acids like sulfuric and hydrochloric acid, as well as organic acids such as p-toluenesulfonic acid and camphorsulfonic acid. mdpi.com

Sulfuric acid (H₂SO₄) is a conventional and effective catalyst for acetalization reactions. mdpi.com While detailed kinetic studies for the specific synthesis of this compound are not extensively published in the provided literature, its utility is well-established in related transformations. For instance, sulfuric acid supported on silica (B1680970) gel has been noted as an efficient catalyst for the protection of various carbonyl compounds, including the acetalization of ketosteroids with ethylene (B1197577) glycol and the protection of aromatic aldehydes. jmaterenvironsci.com The principle relies on the strong Brønsted acidity of sulfuric acid to facilitate the reaction mechanism. In a homogeneous setting, concentrated sulfuric acid is added in catalytic amounts to the mixture of benzaldehyde and methanol.

Table 1: Research Findings on Sulfuric Acid Catalysis for Acetalization

Catalyst System Substrate(s) Key Conditions Outcome Reference
H₂SO₄ on Silica Gel Ketosteroids, Ethylene Glycol Not specified Good catalyst for condensation jmaterenvironsci.com
H₂SO₄ on Silica Gel Aromatic Aldehydes, Diols Microwave, Solvent-free Promotes protection jmaterenvironsci.com

Hydrochloric acid (HCl) is another classical and potent catalyst for the formation of this compound. google.com Research demonstrates its high efficacy even at very low concentrations. A study on the acetalization of various aldehydes found that using as little as 0.1 mol% of hydrochloric acid in methanol at ambient temperature for 30 minutes can lead to nearly quantitative conversion of benzaldehyde to its dimethyl acetal. acs.org Increasing the catalyst loading can improve conversion rates, with excellent results observed for loadings between 0.03 and 30 mol %. acs.org An older patented process describes a method where one mole of benzaldehyde is heated with two moles of methanol in the presence of a catalytic amount of hydrochloric acid (0.05% by weight of the aldehyde). The reaction mixture is heated for approximately eight hours, with the temperature gradually rising to 140-145°C to drive the reaction to completion by distilling off the formed methanol (in a transesterification context) or water. google.com

Table 2: Research Findings on Hydrochloric Acid Catalysis

Catalyst Loading Substrate(s) Temperature Time Yield/Conversion Reference
0.1 mol % Benzaldehyde, Methanol Ambient 30 min >95% (Isolated Yield) acs.org
0.05 wt % of aldehyde Benzaldehyde, Methanol 140-145 °C 8 hours Not specified google.com

p-Toluenesulfonic acid (p-TsOH) is a widely used organic acid catalyst in organic synthesis, valued for its solid, non-volatile nature, which simplifies handling compared to liquid mineral acids. It is effective in catalyzing acetal formation and, particularly, transacetalation reactions. asianpubs.org In one example, p-TsOH was used to catalyze the reaction between salicin (B1681394) and this compound (a transacetalation) in dimethylformamide (DMF) at 80°C for two hours, affording the product in 63% yield. tcichemicals.com Similarly, the synthesis of an analogue, 2-fluorobenzaldehyde (B47322) dimethylacetal, was achieved by reacting 2-fluorobenzaldehyde with 2,2-dimethoxypropane (B42991) using a catalytic amount of p-TsOH at room temperature for 24 hours. prepchem.com In the protection of carbohydrate derivatives, p-TsOH effectively catalyzes the reaction of a glucopyranoside with this compound in DMF, with the reaction reaching completion within an hour at room temperature. oup.com

Table 3: Research Findings on p-Toluenesulfonic Acid Catalysis

Substrate(s) Reagents Solvent Temperature Time Yield Reference
Salicin This compound, p-TsOH·H₂O DMF 80 °C 2 h 63% tcichemicals.com
2-Fluorobenzaldehyde 2,2-Dimethoxypropane, p-TsOH None Room Temp. 24 h Not specified prepchem.com
Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside This compound, p-TsOH DMF Room Temp. 1 h ~91% oup.com

Camphorsulfonic acid (CSA) is another effective organic acid catalyst, often favored in complex molecule synthesis for its mildness and selectivity. google.com It has been successfully employed in the protection of hydroxyl groups in carbohydrates via acetal formation with this compound. For instance, the reaction of D-glucosamine derivatives with this compound proceeds efficiently under CSA catalysis in solvents like tetrahydrofuran (B95107) or acetonitrile (B52724), where continuous removal of the generated methanol drives the reaction to completion. google.com In the synthesis of glucopyranosyl acceptors, CSA was used with benzaldehyde dimethylacetal in acetonitrile at 80°C. researchgate.net Furthermore, CSA has been used to catalyze the transacetalation of cyclodextrin (B1172386) derivatives with benzaldehyde dimethylacetal, resulting in moderately good yields of the desired monobenzylidene acetals. nih.gov

Table 4: Research Findings on Camphorsulfonic Acid Catalysis

Substrate(s) Reagents Solvent Temperature Time Outcome Reference
D-glucosamine derivative This compound, CSA Tetrahydrofuran or Acetonitrile Reflux Not specified High conversion google.com
Glucopyranosyl derivative This compound, CSA Acetonitrile 80 °C 0.5-19 h Effective synthesis of acceptors researchgate.net
6-O-pivaloylated cyclodextrins This compound, (+)-10-CSA Not specified Not specified Not specified Moderately good yields nih.gov

Acid-Catalyzed Condensation of Benzaldehyde with Methanol

Heterogeneous Acid Catalysis

The use of solid acid catalysts offers significant advantages, including simplified product purification, catalyst reusability, and reduced corrosive waste compared to traditional homogeneous acids.

Amberlite IR-120 Resin Catalysis

Amberlite IR-120, a strongly acidic cation-exchange resin, serves as an effective heterogeneous catalyst for the synthesis of this compound. The kinetics of the hydrolysis of this compound, the reverse reaction of its formation, have been studied in detail using Amberlite IR-120 in a dioxane solvent. researchgate.netacs.orgscientificlabs.comacs.org This research confirms the reversible nature of the reaction and establishes a kinetic model. researchgate.netacs.orgacs.org The reaction is found to be controlled by the surface reaction, following an Eley-Rideal model where an adsorbed water molecule reacts with an acetal molecule from the bulk phase. researchgate.netacs.orgacs.org It was also noted that benzaldehyde, a product of hydrolysis, can inhibit the reaction rate by adsorbing onto the catalyst. researchgate.netacs.orgacs.org

The catalytic activity of Amberlite IR-120 is also demonstrated in one-pot sequential reactions. For instance, it has been used for the deprotection of 2-nitrobenzaldehyde (B1664092) dimethyl acetal, which is then followed by an aldol (B89426) reaction. thieme-connect.com The resin-supported catalyst was shown to be reusable for at least six cycles without a significant loss of activity. thieme-connect.com

Catalyst System Reaction Type Key Findings Citations
Amberlite IR-120Hydrolysis/Formation KineticsReaction is reversible and follows the Eley-Rideal model. Benzaldehyde shows an inhibitory effect. researchgate.netacs.orgacs.org
Amberlite IR-120One-Pot Sequential ReactionEffective for deprotection; reusable for multiple cycles without loss of activity. thieme-connect.com
Mesoporous Poly(melamine-formaldehyde) Polymer Catalysis

A mesoporous poly(melamine-formaldehyde) (mPMF) polymer has been identified as a highly effective and chemoselective heterogeneous organocatalyst for the acetalization of aldehydes. rsc.orgresearchgate.net This catalyst functions through hydrogen-bonding. rsc.orgresearchgate.net The high efficiency of mPMF is attributed to the high density of aminal (–NH–CH2–NH–) groups and triazine rings within its porous network, which creates a powerful system for activation through multiple hydrogen bonds. rsc.orgresearchgate.net This method offers a non-corrosive route for acetal synthesis that is compatible with acid-sensitive substrates and allows for easy catalyst recycling. core.ac.uk The turnover frequency of the mPMF catalyst is reported to be significantly higher than that of the melamine (B1676169) monomer. rsc.org

Catalyst Key Features Mechanism Advantages Citations
Mesoporous poly(melamine-formaldehyde) (mPMF)High surface area, porosity, high density of amine and triazine groups.Hydrogen-bonding catalysis.High efficiency, chemoselectivity, non-corrosive, catalyst is recyclable. rsc.orgresearchgate.netcore.ac.uk
Zeolite-based Catalysts

Zeolites, crystalline aluminosilicates with well-defined pore structures and strong acidic sites, are effective catalysts for acetalization reactions. mdpi.com Various types of zeolites, including H-BEA, have been used for the catalytic condensation of glycerol (B35011) with benzaldehyde to produce cyclic acetals, with high yields reported. mdpi.com In studies of methanol dehydration to dimethyl ether (DME) over H-ZSM-5, this compound was detected as a byproduct, demonstrating the catalyst's ability to facilitate this transformation even under conditions optimized for a different reaction. chemrxiv.org The formation of the acetal is more favorable at lower temperatures. chemrxiv.org Zeolites like Mg-Y have also been employed for the one-pot acetalization of ketones.

Zeolite Catalyst Reactants Product Type Key Observation Citations
H-BEAGlycerol, BenzaldehydeCyclic AcetalHigh yields (up to 94% with similar catalysts like Amberlyst-36). mdpi.com
H-ZSM-5Methanol, Benzaldehyde (promoter)This compoundFormed as a byproduct during methanol dehydration to DME. chemrxiv.org
Mg-YKetones, AlcoholsDimethyl AcetalEffective for one-pot acetalization.

Acetal Exchange Reactions

Acetal exchange, or transacetalation, is a valuable method for the synthesis of new acetals from existing ones, often under milder conditions than direct acetalization from the corresponding aldehyde.

Pyridinium (B92312) Tosylate-Catalyzed Acetal Exchange

Pyridinium tosylate (PPTS) is a mild acid catalyst used for acetal exchange reactions, particularly in carbohydrate chemistry. A notable application involves the reaction between this compound and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-α-D-glucofuranose. scientificlabs.comsigmaaldrich.comnih.gov This reaction selectively produces the 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose. scientificlabs.comsigmaaldrich.comnih.gov Interestingly, this route yields the kinetically favored diastereoisomer (cis), which is opposite to the thermodynamically favored isomer (trans) obtained through the traditional method using benzaldehyde and a zinc halide catalyst. nih.govresearchgate.net This highlights the utility of acetal exchange for achieving specific stereochemical outcomes.

Catalyst Reactants Product Key Finding Citations
Pyridinium tosylate (PPTS)This compound, 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-α-D-glucofuranose3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranoseForms the kinetically controlled cis diastereoisomer, demonstrating stereochemical control. scientificlabs.comsigmaaldrich.comnih.govresearchgate.net
Transacetalation with Higher Alcohols

This compound can undergo transacetalation with higher boiling alcohols to form new acetals. google.com The process generally involves heating this compound with a higher alcohol, which drives the reaction by the removal of the more volatile methanol. google.com For example, the reaction with allyl alcohol produces benzaldehyde diallyl acetal, and reaction with octadecanol yields the corresponding dioctadecyl acetal. google.com This method is particularly useful for preparing high-boiling acetals that are difficult to purify when synthesized by other means. google.com Transacetalation is a recognized strategy for the protection of diols in multi-step syntheses. researchgate.net

Reactant 1 Reactant 2 (Higher Alcohol) Product Reaction Condition Citations
This compoundAllyl alcoholBenzaldehyde diallyl acetalHeating from ~80 °C to 120 °C. google.com
This compoundOctadecanolBenzaldehyde dioctadecyl acetalHeating up to 250 °C under vacuum. google.com

Advanced and Green Synthetic Approaches

Modern synthetic strategies for producing this compound and its analogs are increasingly focused on green chemistry principles. These methods aim to reduce hazardous waste, lower energy consumption, and utilize catalysts that are both efficient and recyclable.

Photocatalytic Acetalization

Photocatalysis has emerged as a powerful green tool for organic synthesis, using light energy to drive chemical reactions. In the context of acetalization, it offers a pathway that can often proceed under ambient temperature and pressure.

Various catalytic systems have been developed for the photocatalytic synthesis of acetals. Metal-Organic Frameworks (MOFs) have shown promise as heterogeneous catalysts. For instance, MOF-808 has been used for the acetalization of aldehydes in methanol under mild photothermal conditions, employing just a fluorescent lamp. researchgate.net Similarly, UiO-66 and its fluorinated counterpart, UiO-66F, have been effective in catalyzing the acetalization of benzaldehyde at room temperature. researchgate.net Another study demonstrated that by adjusting the pH, light source, and catalyst, the transformation of benzaldehyde could be selectively tuned. flemingcollege.ca Using titanium dioxide (TiO₂ P25) as a photocatalyst in methanol, this compound was synthesized with a high yield of 92% at room temperature. flemingcollege.caucl.ac.uk This process highlights the ability to shift reaction pathways from photochemical pinacol (B44631) coupling to photocatalytic hydrogenation or low-temperature thermal catalysis for acetalization by introducing the right catalyst. flemingcollege.caucl.ac.uk

In another approach, a palladium oxide (PdO) surface supported on graphitic carbon nitride has been used for the photocatalytic hydrogenation of aromatic carbonyls to O-free aromatics. unibo.it This process proceeds via a stepwise acetalization and subsequent hydrogenation, with the acetal acting as a key intermediate. unibo.it The reaction is efficient under visible light irradiation (410 nm). unibo.it Other photocatalytic systems for acetalization include the use of Eosin Y with green LED light, thioxanthenone, and Schreiner's thiourea, which can convert a range of aldehydes into acetals in high yields under mild conditions. ymerdigital.com

CatalystReactantsConditionsProductYieldReference
TiO₂ (P25)Benzaldehyde, MethanolRoom TemperatureThis compound92% flemingcollege.caucl.ac.uk
UiO-66F MOFBenzaldehyde, MethanolRoom Temperature, Atmospheric PressureThis compoundHigh Activity researchgate.net
Pd(II)/CNBenzaldehyde, Ethanol410 nm irradiation, Room TemperatureBenzaldehyde Diethyl Acetal (intermediate)- unibo.it

Transition Metal Catalysis in Acetalization

Transition metals are central to many advanced synthetic methodologies due to their versatile catalytic properties. A wide array of transition metal salts and complexes, including those of scandium, titanium, iron, ruthenium, copper, palladium, and gold, have been reported as effective catalysts for acetalization. ymerdigital.com

A notable study involved a series of transition metal (M=Mn, Fe, Co, Ni, Cu, Zn, Zr)-promoted carbon-silicon solid acid catalysts. nih.gov These were fabricated for the acetalization of benzaldehyde with ethylene glycol. nih.gov Among these, the iron-promoted catalyst, C-Fe-Si, demonstrated the highest catalytic activity, achieving a benzaldehyde glycol acetal yield of 97.67%. nih.gov The high efficiency of this catalyst is attributed to its suitable acidity and the uniform distribution of active sites on its surface. nih.gov

Palladium complexes are particularly effective for acetalization, enabling the reaction to proceed under mild conditions with low catalyst loadings. organic-chemistry.org Research has shown that in the absence of an oxidant, palladium(II) chloride (PdCl₂) can efficiently catalyze the condensation of benzaldehyde with an alcohol to form the corresponding acetal, achieving a yield of 90% with just 2.5 mol% of the catalyst. researchgate.net This demonstrates palladium's versatility, as it can also catalyze oxidation and reduction reactions by adjusting the reaction conditions. researchgate.net Furthermore, palladium(II) hydroxy complexes have been shown to catalyze the acetalization of benzaldehyde using epoxides. sci-hub.se

CatalystReactantsConditionsYieldReference
PdCl₂ (2.5 mol%)Benzaldehyde, AlcoholAbsence of oxidant90% researchgate.net
Pd CatalystCarbonyls, AlcoholsAmbient Temperature, Low catalyst loadingExcellent organic-chemistry.org

Zinc(II) chloride (ZnCl₂), an inexpensive and readily available Lewis acid, serves as a highly efficient catalyst for the dimethyl acetalization of aldehydes. lookchem.com The process typically involves treating the aldehyde with trimethyl orthoformate in a methanol-cyclohexane solvent system at reflux temperature. lookchem.com This method is noted for its mild conditions, simple operation, and good yields. lookchem.com A key advantage is its chemoselectivity; aldehydes can be selectively converted to acetals in the presence of more sterically hindered and less electrophilic ketones like acetophenone. lookchem.com The catalytic cycle involves the activation of the acetal by ZnCl₂. rsc.orgrsc.org

CatalystReactantsConditionsKey FeatureReference
Anhydrous ZnCl₂Aldehydes, Trimethyl orthoformate, MethanolReflux in Methanol-CyclohexaneHigh efficiency and chemoselectivity lookchem.com
ZnCl₂ (1 mol%)This compound, 1-DecyneToluene (B28343), RefluxCatalyzes coupling via acetal activation rsc.org

While many nickel/photoredox systems are studied for their ability to use acetals as radical precursors for C-C bond formation, nih.govscispace.comthieme-connect.com there are direct nickel-catalyzed methods for acetal synthesis. A molecularly defined nickel complex has been shown to effectively catalyze the chemoselective acetalization of a broad range of aldehydes, including aliphatic ones, with alcohols under neutral conditions. researchgate.net This approach is highly efficient, requiring only 1 mol% of the catalyst and proceeding at a temperature of 32 °C, leading to excellent isolated yields. researchgate.net The catalyst also demonstrates good recyclability, maintaining its efficiency for up to five catalytic cycles. researchgate.net

CatalystSubstrate ScopeConditionsKey FeaturesReference
Molecular Ni-complex (1 mol%)Various aromatic and aliphatic aldehydesMethanol, 32 °C, 1 hourNeutral conditions, High yields, Recyclable researchgate.net

Non-Acidic and Mild Condition Syntheses

Moving away from harsh acidic environments is a key goal in modern organic synthesis. Several methods have been developed to produce this compound under non-acidic or very mild conditions.

One such method employs cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in methanol. Intriguingly, this reaction can be performed under basic conditions by adding sodium carbonate, which still affords the dimethyl acetal in very high yields (e.g., 97% for 2-nitrobenzaldehyde). This suggests an oxidative process rather than conventional acid catalysis.

Aprotic pyridinium salt derivatives have also been identified as unexpectedly efficient catalysts for the acetalization of aldehydes at ambient temperature. organic-chemistry.org These ionic catalysts can be used in low loadings and are easily recovered and reused without a loss of activity. organic-chemistry.org Additionally, nickel catalysis, as mentioned previously, provides a robust method for acetalization under strictly neutral conditions. researchgate.net Another reported non-acidic method involves the use of sodium alkoxide and a corresponding trifluoroacetate (B77799) ester, which provides the acetal in quantitative yields. ymerdigital.com Even when using conventional acids like hydrochloric acid, it has been found that trace amounts (e.g., 0.1 mol%) are sufficient to smoothly carry out the acetalization of various aldehydes at temperatures ranging from -60 to 50 °C, without the need to remove the water byproduct. acs.org

Catalyst/ReagentReactantsConditionsYieldReference
Cerium(IV) ammonium nitrate (CAN), Na₂CO₃2-Nitrobenzaldehyde, MethanolReflux97%
Pyridinium salt derivativesAldehydes, AlcoholAmbient TemperatureHigh organic-chemistry.org
Sodium alkoxide, Trifluoroacetate esterAldehyde, AlcoholBasic mediumQuantitative ymerdigital.com
HCl (0.1 mol%)Cinnamaldehyde, MethanolAmbient TemperatureExcellent acs.org

Pyridinium Salt Derivative Catalysis

A significant advancement in acetalization reactions involves the use of simple pyridinium salt derivatives as highly effective catalysts. acs.orgnih.gov Research has demonstrated that these aprotic salts can function as potent Brønsted acid catalysts in protic media, facilitating the efficient formation of this compound at ambient temperatures. acs.orgorganic-chemistry.org This method is notable for its mild conditions and the low catalyst loading required.

The catalytic efficacy is linked to the electronic properties of the pyridinium ring; electron-withdrawing substituents enhance the catalytic activity, while electron-donating groups diminish it. organic-chemistry.org The proposed mechanism suggests that the reaction is initiated by the addition of an alcohol nucleophile to the pyridinium ion. organic-chemistry.org This in-situ formation generates a catalytically active Brønsted-acidic species that protonates the aldehyde, activating it for nucleophilic attack by the alcohol. organic-chemistry.org

One of the most effective catalysts identified in these studies is a bis-ester-substituted pyridinium ion, which can achieve high yields at loadings as low as 0.1 mol%. organic-chemistry.org This particular catalyst proved more efficient than a traditional protic Brønsted acid catalyst with a pKa of 2.2. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org A key advantage of this methodology is the ability to recover the ionic catalyst by precipitation and reuse it in subsequent reactions without a discernible loss of activity. acs.orgnih.govorganic-chemistry.org The scope of this reaction is broad, accommodating various aldehydes and ketones as substrates. organic-chemistry.org

CatalystCatalyst Loading (mol%)SubstrateSolventTemperatureYield (%)Reference
Bis-ester-substituted pyridinium ion0.1BenzaldehydeMethanolAmbientHigh organic-chemistry.org
Sodium Methoxide (B1231860)/Methyl Bromide Approach

An unconventional, base-mediated approach to acetal synthesis has been explored for substrates like substituted benzaldehydes. sciencemadness.org This method deviates from the typical acid-catalyzed equilibrium-driven reactions. The rationale involves the reaction of an aldehyde with sodium methoxide to form a deprotonated anionic hemiacetal intermediate. sciencemadness.org This intermediate is then alkylated by an electrophile, such as methyl bromide, to yield the final dimethyl acetal product. sciencemadness.org

This pathway is advantageous because acetals are stable under the basic conditions used, preventing the reverse hydrolysis reaction and driving the synthesis towards completion. sciencemadness.org In an experimental application of this method for the synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) dimethyl acetal, sodium metal was first dissolved in freshly distilled methanol to generate sodium methoxide in situ. This was followed by the addition of the substituted benzaldehyde and then methyl bromide. The reaction was heated to 55-65°C. sciencemadness.org

While this method serves as a proof-of-concept for a less common acetalization strategy, the reported yield after purification was moderate. sciencemadness.org The formation of side products, potentially from a Tishchenko-type reaction promoted by the alkoxide, may contribute to the reduced yield. sciencemadness.org

SubstrateReagentsSolventTemperature (°C)Yield (%)Reference
3,4,5-TrimethoxybenzaldehydeSodium Methoxide, Methyl BromideMethanol55-6542 sciencemadness.org
Ionic Liquid-Mediated Acetalization

Ionic liquids (ILs) have emerged as versatile catalysts and media for organic synthesis, including the acetalization of benzaldehyde. scientific.netresearchgate.net Acidic ionic liquids, in particular, have been shown to be effective catalysts, often enabling high yields under mild conditions with the benefit of catalyst recyclability. mdpi.comasianpubs.org

Both Brønsted acidic and Lewis acidic ionic liquids have been successfully employed. For instance, the Brønsted acidic ionic liquid 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate (B86663) ([HMIM]HSO₄) has been used to catalyze the synthesis of benzaldehyde 1,2-propanediol acetal, a cyclic analogue of the dimethyl acetal. Optimal conditions were found to be a 1:1.3 molar ratio of benzaldehyde to 1,2-propanediol at 343 K, yielding 78.7% of the product after 4 hours. scientific.netresearchgate.net

Lewis acidic ionic liquids have also demonstrated high catalytic activity. The tetrachlorogallate IL, [C₄mim][GaCl₄], at a 5 mol% loading, catalyzed the reaction of benzaldehyde and methanol at room temperature to produce this compound in 81% yield. nih.gov Supported ionic liquid phase (SILP) catalysts, where the IL is immobilized on a solid support, offer further advantages by combining the homogeneous catalytic environment of the IL with the ease of separation of a heterogeneous catalyst. mdpi.com A Lewis acidic SILP catalyst gave a 94% yield of this compound at a high substrate-to-catalyst ratio of 2000:1. mdpi.com

Catalyst (Ionic Liquid)SubstrateAlcohol/DiolYield (%)Key ConditionsReference
[HMIM]HSO₄Benzaldehyde1,2-Propanediol78.7343 K, 4 h scientific.netresearchgate.net
[C₄mim][GaCl₄]BenzaldehydeMethanol815 mol% catalyst, RT nih.gov
Lewis Acidic SILPBenzaldehydeMethanol94Substrate/Catalyst = 2000:1 mdpi.com
[4-sulfbmpyrazine][BF₄]BenzaldehydeEthylene GlycolUp to 96.9Reflux in cyclohexane (B81311) asianpubs.org

Mechanistic Investigations of Benzaldehyde Dimethyl Acetal Reactions

Acetalization Reaction Mechanisms

The conversion of an aldehyde or ketone to an acetal (B89532) involves the reaction with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org The reaction proceeds in two main stages: the formation of a hemiacetal intermediate, followed by the conversion of the hemiacetal to the final acetal product with the elimination of a water molecule. pearson.comnumberanalytics.com The entire process is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the acetal. libretexts.orgorganic-chemistry.org

The acid-catalyzed formation of benzaldehyde (B42025) dimethyl acetal from benzaldehyde and methanol (B129727) follows a well-established multi-step mechanism. libretexts.orgyoutube.com The acid catalyst plays a critical role in activating the carbonyl group of benzaldehyde, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. numberanalytics.combasicmedicalkey.com

The initial and crucial step in the acid-catalyzed mechanism is the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst, such as hydrochloric acid or sulfuric acid. numberanalytics.combrainly.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more reactive towards the nucleophile. libretexts.orgbasicmedicalkey.com The polarization of the C=O bond is increased, facilitating the subsequent nucleophilic attack. basicmedicalkey.com This activation of the carbonyl group is a key role of the acid catalyst. numberanalytics.combasicmedicalkey.com

Table 1: Key Intermediates in the Protonation Step
Reactant/IntermediateStructureRole
BenzaldehydeC₆H₅CHOStarting aldehyde
Acid Catalyst (H⁺)H⁺Proton source
Protonated BenzaldehydeC₆H₅CH(OH)⁺Activated electrophile

Following the activation of the carbonyl group, a molecule of methanol acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon of the protonated benzaldehyde. pearson.combrainly.com This attack results in the formation of a tetrahedral intermediate where the oxygen atom of the methanol is bonded to the former carbonyl carbon. brainly.com This step is a classic example of nucleophilic addition to a carbonyl group. pearson.com

The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). pearson.comlibretexts.org The lone pair of electrons on the adjacent methoxy (B1213986) group assists in the departure of the water molecule, leading to the formation of a resonance-stabilized cation known as an oxonium ion. libretexts.orglookchem.com The elimination of water is a critical step that drives the reaction forward, especially if water is removed from the reaction mixture. libretexts.org

The highly electrophilic oxonium ion is then attacked by a second molecule of methanol. pearson.comlibretexts.org This second nucleophilic addition leads to the formation of a protonated acetal. libretexts.org In the final step of the mechanism, a base (such as methanol or water) deprotonates the newly added methoxy group to yield the final product, benzaldehyde dimethyl acetal, and regenerates the acid catalyst, allowing it to participate in another catalytic cycle. youtube.comaskfilo.com

Table 2: Summary of Mechanistic Steps in this compound Formation
StepDescriptionKey Transformation
1Protonation of Carbonyl OxygenActivation of the aldehyde
2Nucleophilic Attack by MethanolFormation of a C-O bond
3Hemiacetal FormationFormation of the hemiacetal intermediate
4Oxonium Ion FormationElimination of water
5Second Nucleophilic AttackFormation of the second C-O bond
6DeprotonationFormation of the final acetal product

Alternative Mechanistic Proposals

In the context of heterogeneous catalysis, the Eley-Rideal (E-R) model offers a mechanistic pathway for reactions involving this compound. This model posits that the reaction occurs between a molecule adsorbed onto the catalyst surface and a molecule in the bulk phase. acs.orgcardiff.ac.uk Studies involving the acetalization of benzaldehyde and the hydrolysis of this compound over solid acid catalysts have found that the E-R model often provides a superior fit to the experimental kinetic data compared to other models like the Langmuir-Hinshelwood mechanism. acs.orgresearchgate.netresearchgate.net

For instance, in the hydrolysis of this compound using the acidic resin Amberlite IR-120 as a catalyst in a dioxane solvent, the reaction was found to proceed between a water molecule adsorbed on the catalyst and a this compound molecule from the bulk solution. acs.orgresearchgate.netacs.org Similarly, the acetalization of benzaldehyde catalyzed by metal-organic frameworks (MOFs) like UiO-66 and its fluorinated analog UiO-66F was also best described by the Eley-Rideal model. researchgate.net This suggests that only one of the reactants needs to be surface-bound for the reaction to proceed, a key feature of the E-R mechanism. cardiff.ac.uk

In the case of the hydrolysis over an Amberlite IR-120 catalyst, it was observed that benzaldehyde, a product of the reaction, has an inhibitory effect on the reaction rate because it competes for adsorption sites on the catalyst. acs.orgresearchgate.netacs.org This observation is incorporated into the rate expression derived from the model. The rate equation for the surface reaction-controlled hydrolysis is given as:

-rW = [k(m/V)(CACW - ((CBACM2)/Ke))]/[1 + KBACBA + KWCW] acs.orgresearchgate.netacs.org

Where:

-rW is the rate of reaction.

k is the hydrolysis rate constant.

m/V is the catalyst loading.

CA, CW, CBA, CM are the concentrations of this compound, water, benzaldehyde, and methanol, respectively.

Ke is the equilibrium constant.

KBA and KW are the adsorption equilibrium constants for benzaldehyde and water, respectively. acs.orgresearchgate.net

This comprehensive model accounts for the forward and reverse reactions, as well as the inhibitory effect of the product, providing a detailed picture of the surface-controlled kinetics. acs.org

The mechanism of this compound hydrolysis can be significantly influenced by the solvent environment, leading to a change in the rate-limiting step. acs.orgresearchgate.net Evidence for this phenomenon comes from studies of secondary deuterium (B1214612) isotope effects (kH/kD) for the hydrolysis of benzaldehyde-formyl-d dimethyl acetal in various mixtures of water and dioxane. researchgate.net

In solvent systems ranging from pure water to 20% dioxane, the isotope effect was observed to decrease. researchgate.net However, as the concentration of dioxane increased from 20% to 70%, the kH/kD values showed a regular increase from 1.06 to 1.15. researchgate.net This reversal and subsequent increase in the isotope effect are interpreted as evidence for a shift in the rate-determining step. acs.orgresearchgate.net

The proposed mechanism suggests that in highly aqueous media, the rate-limiting step is the cleavage of the carbon-oxygen bond to form an oxocarbonium ion intermediate. researchgate.net In solvents with a high concentration of the less polar dioxane, the rate-limiting step changes to the diffusion-controlled separation of the alcohol-oxocarbonium ion encounter pair. researchgate.net This change is attributed to the differing abilities of the solvent mixtures to stabilize the charged intermediates and facilitate their separation.

This compound can be oxidized to methyl benzoate (B1203000) under mild conditions using Ni/photoredox catalysis. nih.govescholarship.orgscispace.com The proposed catalytic cycle involves the generation of a bromine radical which acts as a key intermediate. escholarship.orgscispace.com

The mechanism is initiated by the photoexcitation of an iridium(III) photocatalyst, which becomes a powerful oxidant. escholarship.orgscispace.com This excited-state catalyst oxidizes a bromide ion to a bromine radical. escholarship.orgscispace.com The bromine radical then mediates a selective hydrogen atom transfer (HAT) from the weak tertiary C–H bond of this compound (Bond Dissociation Free Energy ≈ 77.0 kcal/mol). escholarship.orgscispace.com This HAT step is highly selective over the stronger primary C-H bonds (BDFE ≈ 87.6 kcal/mol). escholarship.orgscispace.com The resulting tertiary radical undergoes β-scission, yielding a methyl radical and the product, methyl benzoate. escholarship.orgscispace.com

Experimental evidence supports this mechanistic proposal. A radical trapping experiment using dimethyl maleate (B1232345) in the presence of this compound and a bromide source yielded the methyl radical-trapped product, confirming the generation of methyl radicals. escholarship.orgscispace.com Furthermore, control experiments demonstrated that the presence of a bromide source is essential for the reaction to proceed, underscoring the role of the bromine radical in the HAT step. scispace.com Stern-Volmer quenching studies also indicated that the bromide ion, rather than the acetal itself, quenches the excited state of the photocatalyst, lending further support to the proposed bromide oxidation pathway. scispace.com

Hydrolysis Reaction Mechanisms

The acid-catalyzed hydrolysis of this compound is a reversible reaction that has been studied extensively. acs.orgresearchgate.netacs.org The general mechanism involves protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbonium ion. masterorganicchemistry.com This intermediate is then attacked by water, and subsequent deprotonation yields benzaldehyde and a second molecule of methanol. masterorganicchemistry.com The formation of the carbocation intermediate is often considered the rate-determining step. masterorganicchemistry.com

Kinetic studies of the hydrolysis over a heterogeneous catalyst (Amberlite IR-120) in the temperature range of 298−328 K determined the equilibrium constant (Ke) and the hydrolysis rate constant (k). acs.orgresearchgate.netacs.org

Equilibrium Constant (Ke): Ke = exp(8.67 − 1880/T) mol·L-1 acs.orgresearchgate.netacs.org

Hydrolysis Rate Constant (k): k = exp(9.4 − 4915/T) L2·(g-dry resin)-1·mol-1·min-1 acs.orgresearchgate.netacs.org

Where T is the absolute temperature in Kelvin.

The rate of acid-catalyzed hydrolysis is also sensitive to the presence of neutral electrolytes in the solution, a phenomenon known as the kinetic salt effect. acs.org Studies at 25 °C in aqueous solutions have shown that the rate constant (k) varies linearly with the concentration of added salts. acs.org The effect is specific to both the cation and the anion of the salt, relating to their charge density. acs.org

Table 1: Kinetic Salt Effect on the Hydrolysis of this compound at 25 °C This interactive table summarizes the effect of various salts on the rate of hydrolysis. Rate enhancements are shown relative to the rate in the absence of salt.

Salt (Perchlorates)CationCationic Effect on RateSalt (Sodium Salts)AnionAnionic Effect on Rate
LiClO₄Li⁺< Na⁺NaNO₃NO₃⁻< Cl⁻
NaClO₄Na⁺< K⁺NaClCl⁻< Br⁻
KClO₄K⁺< NH₄⁺NaBrBr⁻< ClO₄⁻
NH₄ClO₄NH₄⁺NaClO₄ClO₄⁻
Mg(ClO₄)₂Mg²⁺< Ca²⁺
Ca(ClO₄)₂Ca²⁺< Sr²⁺
Sr(ClO₄)₂Sr²⁺
Data sourced from a study on kinetic salt effects, which found that the rate enhancement correlates with the cube of the ionic radius for cations and the pKb of the anion. acs.org

Acid-Catalyzed Hydrolysis Kinetics and Equilibrium

Effect of Temperature on Equilibrium Constant

The hydrolysis of this compound is a reversible reaction, meaning the formation of the acetal from benzaldehyde and methanol also occurs under the same conditions. acs.orgresearchgate.net The position of the equilibrium between the reactants and products is described by the equilibrium constant (K_e), which is significantly influenced by temperature.

Research conducted on the hydrolysis of this compound in dioxane, using Amberlite IR-120 as a heterogeneous catalyst, established a clear mathematical relationship between the equilibrium constant and temperature. acs.orgresearchgate.netacs.org Within the temperature range of 298 K to 328 K, the equilibrium constant for the hydrolysis reaction was determined to follow the equation: acs.orgresearchgate.netacs.org

Ke = exp(8.67 − 1880/T)

Calculated Equilibrium Constants (K_e) for Hydrolysis at Different Temperatures
Temperature (K)Equilibrium Constant (K_e) (mol·L⁻¹)
29810.56
30813.11
31815.99
32819.19
Adsorption Equilibrium Constants of Reactants and Products

The model also accounts for the adsorption of benzaldehyde and water on the catalyst, quantifying these interactions through adsorption equilibrium constants (K_BA for benzaldehyde and K_W for water). researchgate.netacs.org These constants also exhibit a strong dependency on temperature, as described by the following equations: researchgate.netacs.org

Benzaldehyde Adsorption Equilibrium Constant (KBA): KBA = exp(7292/T − 24.9) L·mol⁻¹

Water Adsorption Equilibrium Constant (KW): KW = exp(1296/T − 4.4) L·mol⁻¹

These equations indicate that the adsorption of benzaldehyde is highly sensitive to temperature changes, with the adsorption equilibrium constant decreasing significantly as temperature rises. researchgate.netacs.org Water adsorption is less sensitive to temperature but also decreases with increasing temperature. researchgate.netacs.org

Calculated Adsorption Equilibrium Constants for Benzaldehyde (K_BA) and Water (K_W)
Temperature (K)K_BA (L·mol⁻¹)K_W (L·mol⁻¹)
2980.1420.957
3080.0760.916
3180.0420.878
3280.0240.844
Inhibitory Effects of Benzaldehyde Adsorption

A key finding in the kinetic study of this compound hydrolysis is the inhibitory effect of benzaldehyde adsorption on the reaction rate. acs.orgresearchgate.netacs.org This means that as the concentration of the product, benzaldehyde, increases in the reaction mixture, the rate of the hydrolysis reaction slows down. This inhibition occurs because benzaldehyde competes with the reactant (water) for active sites on the catalyst surface. researchgate.netacs.org

The inhibitory effect is quantitatively represented in the denominator of the rate expression derived from the kinetic model: acs.org

−rW = [k(m/V)(C_AC_W − ((C_BAC_M²)/K_e))]/[1 + K_BAC_BA + K_WC_W]

General Acid Catalysis in Acetal Hydrolysis

The hydrolysis of acetals is catalyzed by acids. orgoreview.com This process can occur via specific acid catalysis, where the catalyst is the solvated proton (e.g., H₃O⁺), or via general acid catalysis, where any Brønsted acid present in the solution can donate a proton in the rate-determining step of the reaction. rsc.org

For the hydrolysis of certain acetals, such as benzaldehyde methyl aryl acetals, general-acid catalysis has been demonstrated to be the operative mechanism. rsc.org This was confirmed by showing that the hydrolysis rate increases in the presence of various buffer components like acetate, formate, and chloroacetate, not just with an increase in hydronium ion concentration. rsc.org

The mechanism of general acid-catalyzed hydrolysis involves a proton transfer from a general acid (HA) to one of the alkoxy oxygen atoms of the acetal. This protonation makes the alkoxy group a better leaving group (ROH). orgoreview.comchemistrysteps.com The accepted mechanism for many acetals is a concerted A-S_E2 process. rsc.org In this concerted pathway, the proton transfer from the general acid to the acetal and the cleavage of the carbon-oxygen bond occur simultaneously, rather than in two separate steps. rsc.org This avoids the formation of a potentially unstable protonated acetal intermediate. rsc.org

The general steps are as follows:

A general acid (HA) protonates one of the oxygen atoms of the acetal, increasing the electrophilicity of the central carbon atom. orgoreview.com

In a concerted or rapid subsequent step, the corresponding alcohol (methanol in this case) leaves, forming an oxonium ion. orgoreview.comchemistrysteps.com

A water molecule acts as a nucleophile and attacks the highly electrophilic carbon of the oxonium ion, forming a protonated hemiacetal. chemistrysteps.com

Deprotonation of the intermediate yields a hemiacetal. orgoreview.com

These steps repeat: the hydroxyl group of the hemiacetal is protonated by an acid, water leaves, and a protonated aldehyde is formed, which then loses a proton to yield the final aldehyde product. orgoreview.com

The evidence for general acid catalysis underscores the importance of the structure of the acetal and the reaction conditions in determining the precise mechanistic pathway of hydrolysis. rsc.org

Applications of Benzaldehyde Dimethyl Acetal in Advanced Organic Synthesis

Protecting Group Chemistry

In complex multi-step syntheses, the selective protection of reactive functional groups is paramount to prevent undesired side reactions. Benzaldehyde (B42025) dimethyl acetal (B89532) is widely employed as a precursor to the benzylidene acetal protecting group, which is valued for its stability and predictable reactivity. chemimpex.comnumberanalytics.com This protecting group is generally stable under basic, oxidative, and reductive conditions but can be readily cleaved under acidic conditions. thieme-connect.dechem-station.com

Benzaldehyde dimethyl acetal can be used as a protecting group for aldehyde functionalities, although its more common role is to introduce a benzylidene acetal by reacting with diols. chemimpex.commendelchemicals.com The direct protection of an aldehyde involves converting it into an acetal. While this compound itself is an acetal, the principle of acetal formation is a cornerstone of aldehyde protection. This strategy prevents the aldehyde from undergoing nucleophilic attack or oxidation during subsequent reaction steps. mendelchemicals.com The formation of acetals from aldehydes is typically catalyzed by acids and is a reversible process. organic-chemistry.org

A more prominent application of this compound is in the protection of diols, particularly 1,2- and 1,3-diols, through the formation of a cyclic benzylidene acetal. chem-station.comnumberanalytics.com This is achieved via a transacetalization reaction where the diol displaces the methoxy (B1213986) groups of this compound, typically under acidic catalysis, to form a stable 1,3-dioxane (B1201747) or 1,3-dioxolane (B20135) ring structure. numberanalytics.com

This compound exhibits remarkable regioselectivity, especially in the protection of polyol systems like carbohydrates. It preferentially reacts with 1,3-diols to form six-membered 1,3-dioxane rings, which are thermodynamically favored over the five-membered rings that would result from reaction with 1,2-diols. thieme-connect.dechem-station.com

This selectivity is famously exploited in carbohydrate chemistry for the simultaneous protection of the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-4 of pyranose sugars. thieme-connect.denih.gov This reaction leads to the formation of a rigid 4,6-O-benzylidene acetal, leaving other hydroxyl groups on the sugar ring available for further selective modification. nih.gov The reaction is typically promoted by an acid catalyst. While traditional catalysts like 10-camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH) are effective, they often require several hours to complete the reaction. nih.gov More modern and efficient catalysts have been developed to accelerate this transformation. nih.gov

Comparison of Catalysts for Benzylidene Acetal Formation
CatalystTypical ConditionsReaction TimeNotes
p-Toluenesulfonic acid (TsOH)Acetonitrile (B52724) or DMF, Room Temp.Several hoursA classical and commonly used acid catalyst. nih.gov
10-Camphorsulfonic acid (CSA)Acetonitrile or DMF, Room Temp.Several hoursAnother standard acid catalyst for this transformation. nih.gov
Copper(II) triflate (Cu(OTf)₂)Acetonitrile, Room Temp.Within 1 hourA remarkably efficient and rapid catalyst, often leading to easy product isolation. nih.gov
Molecular Iodine (I₂)--Has been used for the full protection of methyl-α-D-mannose with benzylidene groups. researchgate.net

The use of this compound is a cornerstone of modern carbohydrate synthesis. numberanalytics.comnumberanalytics.com The formation of the 4,6-O-benzylidene acetal not only protects two hydroxyl groups in one step but also confers conformational rigidity to the pyranose ring. This rigidity can influence the stereochemical outcome of subsequent glycosylation reactions at other positions.

Furthermore, the benzylidene acetal is not merely a passive protecting group. It can be regioselectively opened under various reductive conditions to generate a monoprotected diol. For example, reductive cleavage can yield either a 4-O-benzyl or a 6-O-benzyl ether, providing a powerful strategy for differentiating the C-4 and C-6 hydroxyl groups for further functionalization. nih.gov This versatility makes this compound an indispensable reagent for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based natural products. numberanalytics.comnumberanalytics.com

Protection of Diols

Reagent in Carbon-Carbon Bond Forming Reactions

Beyond its role in protection chemistry, this compound can also function as an electrophilic building block in carbon-carbon bond-forming reactions. In the presence of a suitable Lewis acid, it can act as a source of an oxocarbenium ion, which is then attacked by a nucleophile. core.ac.uk

This compound can participate in Mukaiyama-type aldol (B89426) reactions with nucleophiles such as ketene (B1206846) silyl (B83357) acetals. clockss.org In a notable example, the reaction between this compound and a silyl ketene acetal derived from propanoic acid was successfully promoted by pulverized 4Å molecular sieves. This method avoids harsh acidic conditions and cleanly provides the corresponding β-methoxy ester in excellent yield. clockss.org This transformation demonstrates the ability of the acetal to act as a stable, yet reactive, aldehyde surrogate in C-C bond formation.

Mukaiyama Aldol-Type Reaction of this compound
ElectrophileNucleophilePromoterProductYield
This compoundSilyl ketene acetal of methyl propanoatePulverized 4Å Molecular Sievesβ-methoxy ester97% clockss.org

Interestingly, the reactivity of this compound in such reactions is highly dependent on the catalyst system. In one study using a specific titanium-based Lewis acid, aldehydes reacted selectively in the presence of this compound, which remained intact, highlighting the potential for chemoselective transformations based on catalyst choice. oup.com

Synthesis of Functionalized Propargyl Alcohols from Alkynes

This compound serves as a valuable electrophile in the synthesis of functionalized propargyl ethers, which are closely related to propargyl alcohols. The reaction typically involves the coupling of the acetal with terminal alkynes in the presence of a Lewis acid catalyst.

One effective method employs an Indium(III) bromide (InBr₃)–triethylamine (Et₃N) reagent system to promote the alkynylation of acetals. organic-chemistry.org This system facilitates the reaction between various acetals and 1-alkynes to produce propargylic amines and, by extension, can be applied to the synthesis of propargyl ethers. organic-chemistry.orgkcl.ac.uk

A particularly inexpensive and efficient approach utilizes zinc(II) chloride (ZnCl₂) as a catalyst for the direct coupling of various alkynes with this compound. rsc.orgrsc.org The reaction proceeds by heating the acetal and the alkyne in toluene (B28343). A key aspect of this catalysis is the in situ generation of a Zn(OMe)Cl species, which then forms an alkynylzinc intermediate. rsc.org This intermediate subsequently reacts with the oxonium cation derived from the acetal to yield the desired propargyl ether. rsc.org The efficiency of this method is highlighted by the fact that only a 1 mol% loading of ZnCl₂ can lead to quantitative yields of the product. rsc.org

The general scheme for the ZnCl₂-catalyzed synthesis of functionalized propargyl ethers is as follows: C₆H₅CH(OCH₃)₂ + R-C≡CH --(ZnCl₂, Toluene, 130°C)--> C₆H₅CH(OCH₃)-C≡C-R + CH₃OH

Table 1: ZnCl₂-Catalyzed Alkynylation of this compound with Various Alkynes rsc.org

Alkyne (R-C≡CH) Product Yield (%)
1-Decyne 1-methoxy-1-phenyl-2-undecyne >99
Phenylacetylene 1-methoxy-1,3-diphenyl-1-propyne >99
1-Heptyne 1-methoxy-1-phenyl-2-octyne 98
Trimethylsilylacetylene 1-methoxy-1-phenyl-3-(trimethylsilyl)-2-propyne 96

Reaction Conditions: this compound (2.0 mmol), Alkyne (1.0 mmol), ZnCl₂ (1 mol%), Toluene, 130 °C, 12 h. rsc.org

This methodology demonstrates broad applicability for a range of terminal alkynes, providing efficient access to functionalized propargyl ethers from this compound. rsc.org

Asymmetric Synthesis Applications

This compound is a key substrate in various asymmetric reactions, enabling the synthesis of chiral molecules with high enantioselectivity and stereoselectivity.

Enantioselective Reactions with Chiral Catalysts

The development of chiral catalysts has allowed for highly enantioselective transformations involving this compound and its derivatives. These reactions often proceed through the formation of an oxocarbenium ion intermediate that is then attacked by a nucleophile under the influence of a chiral catalytic environment.

One notable example is the catalytic enantioselective alkynylation of an isochroman (B46142) acetal (a cyclic acetal) with phenylacetylene, which is achieved using a copper(I) complex of a bisoxazoline ligand. d-nb.info This reaction generates a chiral Cu-acetylide complex that adds to the oxocarbenium ion formed from the acetal, yielding the product with high enantioselectivity. d-nb.info

In the realm of aldol reactions, chiral phosphoramide (B1221513) catalysts have been used to facilitate the enantioselective directed cross-aldol reaction between aldehydes and trichlorosilyl (B107488) enolates. pnas.org This process provides β-hydroxyaldehydes, protected as their dimethyl acetals, in high yields with good enantioselectivities. pnas.org The catalyst is believed to create a chiral, cationic silicon species that coordinates the aldehyde for a stereocontrolled reaction. pnas.org

Furthermore, chiral nickel(II) complexes, such as those derived from BINAP ligands, have proven effective in catalyzing direct, asymmetric aldol-like reactions. The reaction of N-azidoacetyl thioimides with this compound, catalyzed by a chiral Nickel(II) complex, yields an enantiopure aldol adduct which serves as a precursor for β-methoxy derivatives of phenylalanine. acs.org This reaction proceeds with excellent enantioselectivity (98% ee) and a good yield (58%). acs.org

Table 2: Enantioselective Reaction of this compound acs.org

Catalyst Nucleophile Product Type Yield (%) Enantiomeric Excess (ee, %)
[(S)-Tol-BINAP]NiCl₂ N-azidoacetyl thiazolidinethione anti-β-Alkoxy-α-amino acid precursor 58 98

Reaction Conditions: this compound, nucleophile, 5 mol % catalyst, appropriate additives, solvent, -20 °C to room temperature. acs.org

Stereoselective Reactions with Enantiopure Complexes

The use of enantiopure complexes, particularly those involving arene chromium tricarbonyls, provides a powerful strategy for stereoselective synthesis. In this approach, the chromium tricarbonyl moiety acts as a chiral auxiliary, directing the stereochemical outcome of reactions at the acetal center.

Methodology has been developed for the asymmetric synthesis of acetals where the acetal carbon is the sole stereogenic center. This is based on the stereoselective reactions of enantiopure (o-substituted benzaldehyde)chromium tricarbonyl complexes. rsc.org For instance, treatment of an enantiopure aldehyde-chromium complex with methanol (B129727) and an acid catalyst can lead to the formation of a diastereomerically enriched acetal complex. rsc.org Subsequent decomplexation affords the enantiopure acetal. rsc.org

These chromium complexes undergo highly stereoselective displacement reactions. The reaction of the dimethyl acetal of a benzaldehyde chromium tricarbonyl complex with a Lewis acid (e.g., TiCl₄) and a nucleophile (e.g., trimethylaluminum) proceeds via a chromium-stabilized oxonium ion. The bulky chromium tricarbonyl unit directs the incoming nucleophile to attack from the exo face, resulting in high stereoselectivity. This has been applied to the enantioselective synthesis of α-methyl benzylamines and 2-aryl tetrahydropyrans.

Similarly, chiral nickel(II) complexes have been used to catalyze stereoselective reactions of N-acyl thiazolidinethiones with this compound, affording products with high diastereoselectivity. ub.edu

Precursor for Diverse Organic Transformations

This compound is a versatile precursor for a variety of organic molecules through transformations that leverage the reactivity of the acetal functional group.

Conversion to Selenocarbonyl Compounds

This compound is an effective starting material for the synthesis of selenocarbonyl compounds, such as selenoaldehydes. These selenium-containing analogues of carbonyl compounds are highly reactive and useful intermediates in organic synthesis. The conversion is achieved by reacting the acetal derivative with a selenium-transfer reagent.

A key method involves the reaction of acetals with bis(dimethylaluminum) selenide, (Me₂Al)₂Se. researchgate.net This reagent facilitates the construction of the carbon-selenium double bond, efficiently converting this compound into selenobenzaldehyde. This transformation provides access to a class of compounds that are otherwise difficult to synthesize and isolate. researchgate.net

One-Pot Tandem Conversions (e.g., to trans-1-nitro-2-phenylethylene)

The functional group transformation of this compound is particularly well-suited for one-pot tandem reactions, where multiple reaction steps occur sequentially in a single reaction vessel. A prominent example is the conversion of this compound to trans-1-nitro-2-phenylethylene. scientificlabs.comevitachem.com

This transformation involves two sequential catalytic steps:

Acid-catalyzed deacetalization: The acetal is first hydrolyzed in the presence of an acid catalyst to generate the intermediate, benzaldehyde. researchgate.netnih.gov

Base-catalyzed Henry condensation: The in situ-generated benzaldehyde then undergoes a base-catalyzed condensation reaction with a nitroalkane, such as nitromethane, to form the final nitroalkene product. researchgate.netnih.gov

The challenge in this tandem reaction lies in the use of antagonistic acid and base catalysts in the same pot. uu.nl Researchers have developed several innovative solutions, including the use of bifunctional solid catalysts and compartmentalized reaction media.

Mesoporous silica (B1680970) materials co-functionalized with acidic (e.g., phosphotungstic acid) and basic (e.g., amine groups) sites have been shown to be highly effective. nih.gov These solid catalysts spatially isolate the antagonistic active sites, allowing the tandem reaction to proceed with high conversion and yield. nih.govibs.re.kr Another approach utilizes Pickering emulsions, where the acid and base catalysts are separated into the aqueous and organic phases, respectively, with solid particles stabilizing the emulsion and facilitating the reaction at the interface. uu.nl

Table 3: Catalytic Systems for Tandem Conversion of this compound to trans-1-nitro-2-phenylethylene

Catalytic System Description Yield (%) Reference
SAB (Site-Isolated Amine and Phosphotungstic Acid) Bifunctional mesoporous silica with acid and base sites 98 nih.gov
MMAB (Magnetic Mesoporous Acid-Base) Magnetically separable mesoporous silica with acid-base functionality >99 ibs.re.kr
Pickering Emulsion HCl in aqueous phase, base in organic phase, stabilized by silica particles High uu.nl

These one-pot procedures represent a significant process intensification, reducing waste, time, and purification steps compared to a traditional multi-step synthesis. uu.nl

Synthesis of Cinnamyl-Triazole Compounds

This compound is reported as a key reagent in the synthesis of a novel class of cinnamyl-triazole compounds. pharmaffiliates.comechemi.comechemi.com These synthesized compounds have been identified as potential selective inhibitors of human aromatase (cytochrome P450 19A1), an enzyme that is a significant target in the development of anticancer agents. pharmaffiliates.comechemi.comechemi.com

The specific synthetic pathway and detailed research findings for the conversion of this compound into the cinnamyl-triazole scaffold are not fully detailed in the available literature. However, its role as a starting material or key intermediate is highlighted by chemical suppliers. pharmaffiliates.comechemi.comechemi.com The synthesis of potent and selective cinnamyl-triazole based aromatase inhibitors has been described as a significant area of research in drug discovery. nih.gov The general synthesis of cinnamyl-1,2,3-triazoles often involves multi-step sequences, for example, starting from benzaldehyde to create Morita–Baylis–Hillman adducts which are then converted to the target triazoles. beilstein-journals.org While direct mechanisms involving this compound are not explicitly outlined, its function is established as a precursor in this specific synthetic application. pharmaffiliates.comechemi.comechemi.com

Derivatization in Glycoscience

In the field of glycoscience, this compound is a widely employed reagent for the derivatization of carbohydrates, primarily for the installation of the benzylidene acetal protecting group. numberanalytics.com This protective group is particularly important for the selective blocking of hydroxyl groups, enabling regioselective modifications at other positions on the sugar backbone. numberanalytics.comnih.gov

The most common application is the protection of 1,2- or 1,3-diols within a carbohydrate structure. nih.gov In the case of pyranoside sugars, such as glucose or galactose derivatives, this compound is frequently used to selectively form a cyclic benzylidene acetal across the hydroxyl groups at the C-4 and C-6 positions. nih.gov This strategy is fundamental in the synthesis of complex carbohydrates and glycoconjugates. numberanalytics.com

The reaction proceeds via a transacetalization mechanism, where the diol on the carbohydrate displaces the methoxy groups of this compound in the presence of an acid catalyst. numberanalytics.com The formation of the cyclic acetal is a reversible reaction; therefore, reaction conditions are optimized to favor product formation. numberanalytics.com

A variety of acid catalysts can be used to promote this transformation, each offering different advantages in terms of reaction time, conditions, and selectivity. nih.govunimi.itthieme-connect.com Traditional methods often employ catalysts like p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA), which may require elevated temperatures and several hours to reach completion. nih.govresearchgate.net More recent methodologies have introduced other catalysts to improve efficiency and mildness of the reaction conditions. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to be a remarkably efficient catalyst, allowing the reaction to proceed at room temperature and be completed within an hour. nih.gov Other reported catalysts include zinc chloride (ZnCl₂), iodine, and sodium hydrogen sulfate (B86663) supported on silica gel (NaHSO₄·SiO₂), which acts as a mild, heterogeneous catalyst. unimi.itthieme-connect.comresearchgate.net

The choice of catalyst and solvent can influence the reaction's outcome, particularly the regioselectivity. For example, while CSA and TsOH might yield a mix of products with mannoside substrates, using Cu(OTf)₂ can selectively yield the 4,6-O-benzylidene protected product. nih.gov The development of these methods allows for the efficient preparation of key intermediates for the synthesis of biologically important thiooligosaccharides and other complex carbohydrate structures. researchgate.net

Table 1: Catalytic Systems for Benzylidene Acetal Formation using this compound

Catalyst Substrate Type Solvent(s) Conditions Yield/Outcome Citation(s)
***p*-Toluenesulfonic acid (TsOH)** Glycosides Acetonitrile, DMF Several hours, often with heating Good yields, standard method nih.govthieme-connect.com
Camphorsulfonic acid (CSA) Glycosides (e.g., Methyl α-D-glucopyranoside) DMF, Chloroform (B151607) Several hours to days Good yields, standard method nih.govresearchgate.net
Copper(II) triflate (Cu(OTf)₂) Diols (Glycosides) Acetonitrile Room temp, ~1 hour High yield, rapid, high selectivity for 4,6-acetal nih.gov
Zinc chloride (ZnCl₂) D-(+)-ribono-1,4-lactone 1,2-dimethoxyethane (DME) Not specified 58% yield of 2,3-O-(R)-benzylidene derivative unimi.it
Tin(II) chloride (SnCl₂) D-(+)-ribono-1,4-lactone 1,2-dimethoxyethane (DME) Not specified 58% yield of 2,3-O-(R)-benzylidene derivative unimi.it
Sodium hydrogen sulfate on silica gel (NaHSO₄·SiO₂) Glucopyranoside derivative Acetonitrile Room temp Clean reaction, good yield thieme-connect.com
Iodine (I₂) Carbohydrate derivatives Polyethylene glycol (PEG 600) 80 °C Excellent yields researchgate.net

Kinetic and Thermodynamic Studies

Reaction Rate Determination

The rate of hydrolysis and formation of benzaldehyde (B42025) dimethyl acetal (B89532) has been determined under various conditions, often employing heterogeneous or acid catalysts.

In a study using the acidic resin Amberlite IR-120 as a heterogeneous catalyst in a dioxane solvent, the kinetics of the hydrolysis of benzaldehyde dimethyl acetal were investigated. acs.orgacs.org The reaction was found to follow an Eley-Rideal model, where the reaction occurs between a water molecule adsorbed on the catalyst surface and an acetal molecule from the bulk solution. acs.orgresearchgate.net The rate of this surface reaction is described by the expression:

-rW = [k(m/V)(CACW − ((CBACM2)/Ke))]/[1 + KBACBA + KWCW] acs.org

Here, CA, CW, CBA, and CM represent the concentrations of acetal, water, benzaldehyde, and methanol (B129727), respectively. acs.org The temperature dependence of the hydrolysis rate constant, k, was determined to be k = exp(9.4 − 4915/T) L²·(g-dry resin)⁻¹·mol⁻¹·min⁻¹. acs.orgresearchgate.net

Further studies have explored the mechanism of acid-catalyzed hydrolysis. For this compound, the reaction is typically specific hydrogen-ion catalyzed, following the A-1 mechanism where a rapid pre-equilibrium protonation is followed by a rate-limiting cleavage of the C-O bond to form an oxocarbenium ion. acs.org However, when bulkier alkoxy groups are involved, the mechanism can shift to general-acid catalysis. acs.org

The hydrolysis in aqueous acid is a two-step process: the initial conversion to a hemiacetal, followed by the breakdown of the hemiacetal to benzaldehyde and methanol. rsc.org In 0.10 M aqueous HCl, these two steps were found to have rate constants of 3.67 s⁻¹ and 75.5 s⁻¹, respectively, indicating the second step is faster. rsc.org

The rates of both formation and hydrolysis were also measured in a 95% methanol-5% water mixture at various temperatures. acs.org Additionally, the reductive cleavage of this compound by borane (B79455) in tetrahydrofuran (B95107) was found to be first-order with respect to the acetal and nearly third-order with respect to borane. cdnsciencepub.com

Rate Constants for this compound Hydrolysis
ConditionRate Constant (k)Reference
Amberlite IR-120 catalystk = exp(9.4 − 4915/T) L²·(g-dry resin)⁻¹·mol⁻¹·min⁻¹ acs.org
0.10 M aqueous HCl (Step 1: Acetal to Hemiacetal)3.67 s⁻¹ rsc.org
0.10 M aqueous HCl (Step 2: Hemiacetal to Benzaldehyde)75.5 s⁻¹ rsc.org

Equilibrium Constant Measurements

The reversible nature of acetal formation means that the position of the equilibrium is a crucial parameter. The equilibrium constant (Ke) for the hydrolysis of this compound has been determined experimentally. In a study conducted in a dioxane medium with an Amberlite IR-120 catalyst over a temperature range of 298–328 K, the equilibrium constant was found to be dependent on temperature according to the following equation:

Ke = exp(8.67 − 1880/T) mol·L⁻¹ acs.orgacs.orgresearchgate.net

where T is the absolute temperature in Kelvin. This equation allows for the calculation of the equilibrium constant at different temperatures within this range. acs.orgacs.orgresearchgate.net Equilibrium constants have also been calculated from kinetic rate data obtained in methanol-water mixtures. acs.org

Calculated Equilibrium Constants for Hydrolysis at Different Temperatures
Temperature (K)Equilibrium Constant (Ke) (mol·L⁻¹)
29810.64
30812.82
31815.22
32817.82
Data based on the equation Ke = exp(8.67 − 1880/T). acs.orgacs.orgresearchgate.net

Activation Energy and Thermodynamic Parameters

From the temperature dependence of reaction rates and equilibrium constants, key thermodynamic and activation parameters can be calculated. For the hydrolysis of this compound over an Amberlite IR-120 catalyst, the activation energy (Ea) and standard reaction enthalpy (ΔH°) have been estimated. researchgate.net

Based on the temperature dependency of the rate constant (k = exp(9.4 − 4915/T)), the activation energy for the hydrolysis reaction is calculated to be approximately 40.87 kJ·mol⁻¹. acs.org Similarly, from the van't Hoff equation derived from the equilibrium constant's temperature dependence (Ke = exp(8.67 − 1880/T)), the standard enthalpy of reaction (ΔH°) for the hydrolysis is calculated to be approximately 15.63 kJ·mol⁻¹. acs.orgacs.orgresearchgate.net Another study reported a standard reaction enthalpy of -13.84 kJ·mol⁻¹ and an activation energy of 64.5 kJ·mol⁻¹. researchgate.net The discrepancy in these values may arise from different experimental conditions or models used for calculation.

Studies have also calculated a full suite of thermodynamic constants (ΔG, ΔH, and ΔS) and activation parameters (Ea, ΔH‡, ΔG‡, and ΔS‡) from rate data in methanol-water mixtures. acs.org

Thermodynamic and Activation Parameters for Hydrolysis
ParameterValueSource/Derivation
Activation Energy (Ea)40.87 kJ·mol⁻¹Derived from k = exp(9.4 − 4915/T) acs.org
Activation Energy (Ea)64.5 kJ·mol⁻¹ researchgate.net
Standard Enthalpy of Reaction (ΔH°)15.63 kJ·mol⁻¹Derived from Ke = exp(8.67 − 1880/T) acs.orgacs.orgresearchgate.net
Standard Enthalpy of Reaction (ΔH°)-13.84 kJ·mol⁻¹ researchgate.net

Catalyst Inhibition Effects

The rate of acetal hydrolysis can be significantly influenced by inhibitory effects from various species present in the reaction mixture.

In the catalytic system using Amberlite IR-120, it was observed that benzaldehyde, a product of the hydrolysis, has an inhibiting effect on the reaction rate. acs.orgresearchgate.net This inhibition is attributed to the adsorption of benzaldehyde onto the catalyst's active sites, which is accounted for in the kinetic rate expression by the term KBACBA in the denominator. acs.org The adsorption equilibrium constant for benzaldehyde (KBA) was calculated as KBA = exp(7292/T − 24.9) L·mol⁻¹. acs.orgresearchgate.net

The reaction is also subject to inhibition in micellar systems. The acid-catalyzed hydrolysis is inhibited by increasing concentrations of the cationic surfactant cetyltrimethylammonium bromide (CTAB). kent.ac.uk In the presence of the anionic surfactant sodium dodecyl sulfate (B86663) (SDS), increasing the concentration of sodium ions (Na⁺) also inhibits the reaction by displacing protons (H⁺) from the micellar region where the reaction occurs. kent.ac.uk

Furthermore, cyclodextrins have been shown to retard the hydrolysis of this compound. rsc.org The formation of a 1:1 complex between the acetal and cyclodextrins (α-CD, β-CD, hydroxypropyl-β-CD, and γ-CD) slows the reaction, with the CD-bound acetal being either unreactive or significantly less reactive than the free acetal. rsc.org

Spectroscopic and Analytical Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of benzaldehyde (B42025) dimethyl acetal (B89532), providing unambiguous information about its atomic framework. unimi.itcore.ac.uk Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the aromatic ring typically appear as a multiplet in the range of δ 7.30-7.47 ppm. nih.gov A sharp singlet corresponding to the six protons of the two equivalent methoxy (B1213986) groups (–OCH₃) is characteristically observed around δ 3.30 ppm. nih.gov The single proton on the acetal carbon (the benzylic proton) resonates as a singlet at approximately δ 5.38 ppm. nih.gov The integration of these signals confirms the ratio of aromatic, methoxy, and benzylic protons, consistent with the molecule's structure.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atom of the two methoxy groups gives a signal around δ 52.64 ppm. nih.gov The acetal carbon atom is observed further downfield at approximately δ 103.26 ppm. nih.gov The aromatic carbons produce a series of signals in the δ 126-139 ppm region, with the carbon atom to which the dimethoxymethyl group is attached (ipso-carbon) appearing around δ 138.23 ppm. nih.gov The other aromatic carbons resonate at approximately δ 126.77 ppm, δ 128.20 ppm, and δ 128.44 ppm. nih.gov

Detailed two-dimensional NMR studies, such as COSY, HMQC, and HMBC, can further establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment. core.ac.uk For instance, an HMBC experiment would show correlations between the methoxy protons and the acetal carbon, as well as between the benzylic proton and the aromatic carbons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde Dimethyl Acetal in CDCl₃ nih.gov

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.30 - 7.47 (m)126.77, 128.20, 128.44
Acetal CH5.38 (s)103.26
Methoxy OCH₃3.30 (s)52.64
Aromatic C (ipso)-138.23

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency. m = multiplet, s = singlet.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and confirming its identity, especially in complex mixtures. researchgate.netlookchem.com In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The gas chromatogram of a pure sample of this compound will show a single major peak at a characteristic retention time. nih.gov This retention time can be used for identification when compared to a known standard. The presence of additional peaks would indicate impurities.

The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule. For this compound (molar mass 152.19 g/mol ), the molecular ion peak [M]⁺ may be observed at m/z 152, although it can be of low abundance. chemicalbook.com The most prominent fragmentation pathway involves the loss of a methoxy group (•OCH₃) to form a highly stable oxonium ion [C₆H₅CH(OCH₃)]⁺ at m/z 121, which is often the base peak. Subsequent loss of formaldehyde (B43269) (CH₂O) from the m/z 121 fragment can lead to the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info Another significant fragment is the methoxycarbonyl cation [COOCH₃]⁺ at m/z 59 or the tropylium (B1234903) ion at m/z 91. The presence and relative abundance of these fragments provide strong evidence for the structure of this compound. jst.go.jp

GC-MS is also used to quantify this compound in various matrices, including food and environmental samples, often using an analytical reference standard. lookchem.comund.edu

Table 2: Key Mass Fragments of this compound chemicalbook.comdocbrown.info

m/z Proposed Fragment Ion Significance
152[C₉H₁₂O₂]⁺Molecular Ion ([M]⁺)
121[C₈H₉O]⁺Loss of •OCH₃, often the base peak
105[C₇H₅O]⁺Loss of •H from the benzoyl cation
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. rsc.org

A key feature in the IR spectrum of this compound is the absence of a strong carbonyl (C=O) stretching band, which would be prominent in its precursor, benzaldehyde, typically around 1700 cm⁻¹. libretexts.org Instead, the spectrum is dominated by strong C-O stretching vibrations characteristic of the acetal group. These typically appear as a series of strong bands in the region of 1000-1200 cm⁻¹. chemicalbook.comnist.gov

Other important absorptions include the C-H stretching vibrations of the aromatic ring, which are observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), and the C-H stretching of the aliphatic methoxy groups, which appear just below 3000 cm⁻¹ (e.g., 2830 and 2940 cm⁻¹). chegg.com Aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region. chegg.com The presence of these characteristic bands and the absence of a carbonyl peak confirm the successful formation of the acetal. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound chemicalbook.comnist.govchegg.com

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3000 - 3100C-H StretchAromatic
2830, 2940C-H StretchAliphatic (Methoxy)
1450 - 1600C=C StretchAromatic Ring
1000 - 1200C-O StretchAcetal

Chromatographic Techniques (e.g., TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of chemical reactions, such as the formation of this compound from benzaldehyde. chemistryhall.comlibretexts.org By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the consumption of the starting material and the appearance of the product. rsc.org

In the synthesis of this compound, the starting material, benzaldehyde, is more polar than the resulting acetal product due to the presence of the polar carbonyl group. sigmaaldrich.com Consequently, on a silica (B1680970) gel TLC plate (a polar stationary phase) eluted with a nonpolar or moderately polar solvent system (e.g., a mixture of hexanes and ethyl acetate), the benzaldehyde will have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. lew.roresearchgate.net this compound, being less polar, will have a higher Rf value and will appear as a new spot further up the plate. studylib.net

The reaction is considered complete when the spot corresponding to benzaldehyde has disappeared from the lane of the reaction mixture. researchgate.netevitachem.com The purity of the isolated product can also be preliminarily assessed by TLC; a pure compound should ideally show a single spot. scribd.com

Theoretical and Computational Chemistry Studies

Molecular Modeling of Reaction Mechanisms

Molecular modeling is instrumental in elucidating the step-by-step pathway of chemical reactions involving benzaldehyde (B42025) dimethyl acetal (B89532). The primary reaction of interest is its formation via the acetalization of benzaldehyde with methanol (B129727), typically under acid catalysis. researchgate.netscispace.com

The generally accepted mechanism for the acid-catalyzed acetalization of benzaldehyde proceeds through two main stages: the formation of a hemiacetal intermediate, followed by the formation of the final acetal product. scispace.comresearchgate.net Computational modeling helps to visualize and calculate the energetics of each step in this process. researchgate.net

The proposed reaction mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon. researchgate.netresearchgate.net

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a protonated hemiacetal. researchgate.net

Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the newly added hydroxyl group, resulting in a neutral hemiacetal intermediate. researchgate.net This intermediate is essentially a tetrahedral structure containing a leaving group. researchgate.net

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). researchgate.net

Loss of Water: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation (an oxocarbenium ion). researchgate.net

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation. researchgate.net

Final Deprotonation: Removal of a proton from the newly added methoxy (B1213986) group yields the final product, benzaldehyde dimethyl acetal, and regenerates the acid catalyst. researchgate.net

Computational studies, often using software like HyperChem, model these steps to determine the most probable reaction pathway by calculating the energy of each reactant, intermediate, and product structure. researchgate.netresearchgate.net For instance, in a related study on 2-methylbenzaldehyde, modeling showed the initial protonation of the aldehyde leading to intermediate compounds. researchgate.net The formation of the acetal from the hemiacetal follows a similar sequence of protonation, methanol addition, and deprotonation. scispace.com

Semi-Empirical Methods (e.g., PM3) for Energy Minimization

Semi-empirical methods are a class of quantum mechanical calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. uni-muenchen.de This simplification makes them computationally less expensive and faster, allowing for the study of larger molecular systems. scielo.org.mx These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.descielo.org.mx

One of the most common semi-empirical methods is Parametric Model 3 (PM3). uni-muenchen.descielo.org.mx The PM3 method is a reparameterization of the Austin Model 1 (AM1) and is often used to calculate heats of formation and to perform geometry optimization (energy minimization) to find the most stable conformation of a molecule. researchgate.netscielo.org.mx In the context of this compound studies, the PM3 method is employed to optimize the geometry of reactants, intermediates, and products in the reaction mechanism. researchgate.netresearchgate.net This process finds the lowest energy structure for each molecule, which corresponds to its most stable state. researchgate.net

For example, computational studies on the acetalization of benzaldehyde derivatives have used the PM3 semi-empirical method to optimize the structures of the polymer and complex catalysts involved. researchgate.net The calculated energies provide insight into the stability of the various species along the reaction coordinate. A study on the acetalization of 2-hydroxybenzaldehyde showed that the hemiacetal intermediate had a significantly higher energy (481.04 kJ/mol) compared to the starting aldehyde (0 kJ/mol) and the final acetal product (65.32 kJ/mol), highlighting its transient, unstable nature. researchgate.net Similarly, for benzaldehyde itself, the hemiacetal intermediate (compound 3) was found to have the highest energy (1399.6 kJ/mol), indicating it is the least stable species in the reaction sequence. researchgate.net The final product, this compound, exhibited the lowest energy (-6.8 kJ/mol), confirming its high stability relative to the intermediates. researchgate.net

Table 1: Calculated Relative Energies for Species in Acetalization Reactions using Semi-Empirical Methods Note: The data presented below is derived from related benzaldehyde derivatives and is for illustrative purposes.

Compound/IntermediateCalculated Relative Energy (kJ/mol)Source
2-Hydroxybenzaldehyde0 researchgate.net
2-Hydroxybenzaldehyde Hemiacetal481.04 researchgate.net
2-Hydroxythis compound65.32 researchgate.net
Benzaldehyde Hemiacetal1399.6 researchgate.net
This compound-6.8 researchgate.net

This energy minimization is a crucial step before more computationally intensive calculations are performed, ensuring that the starting geometries are at a stable point on the potential energy surface. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become an essential tool for studying reaction mechanisms in organic chemistry. mdpi.com DFT calculations are based on the principle that the ground-state properties of a system are a unique functional of its electron density. mdpi.com This approach allows for the accurate calculation of molecular orbital energies, geometric parameters, and reaction energy profiles. mdpi.com

In the study of this compound, DFT calculations provide deeper insights into the reaction pathways, transition states, and the influence of catalysts. For instance, DFT has been employed to rationalize the results of acetalization reactions under different conditions. unimi.it A molecular modeling study at the B3LYP/6-31G* level of theory, a common DFT functional and basis set combination, was used to investigate the formation of benzylidene acetals from D-(+)-ribono-1,4-lactone using this compound as a reagent. unimi.it This level of theory helped to clarify mechanistic aspects and structural rearrangements. unimi.it

DFT calculations have also been applied to understand the reactivity of catalysts used in reactions involving this compound. In one study, X-ray absorption fine structure (XAFS) analysis was combined with DFT calculations to demonstrate how a PW12@NiCo-LDH catalyst interacts with reactants in a deacetalization-Knoevenagel condensation reaction. researchgate.net The calculations showed that the terminal oxygen of the catalyst's active component preferentially assembled with oxygen vacancies on the support material. researchgate.net This catalyst system showed over 99% conversion of this compound, highlighting the predictive power of DFT in catalyst design and understanding reaction mechanisms. researchgate.net

By calculating the energies of reactants, transition states, and products, DFT can be used to construct a detailed energy profile of a reaction pathway, identifying the rate-determining step and providing a quantitative understanding of the reaction kinetics. mdpi.com

Environmental and Sustainability Considerations in Synthesis

Green Chemistry Approaches to Acetalization

Green chemistry principles are being actively applied to the acetalization of benzaldehyde (B42025) to mitigate environmental concerns associated with conventional methods. These approaches prioritize the use of less hazardous materials, renewable feedstocks, and energy-efficient processes.

A primary green strategy involves replacing homogeneous acid catalysts like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) with solid acid catalysts. nih.gov These heterogeneous catalysts are non-corrosive, reduce effluent generation, and simplify purification processes. nih.govscirp.org Examples include:

Heteropolyacids (HPAs): Keggin-type HPAs, such as tungstophosphoric acid (H₃PW₁₂O₄₀) and silicotungstic acid (H₄SiW₁₂O₄₀), are highly effective and environmentally benign catalysts. scirp.orgmdpi.com When supported on metal oxides like TiO₂, CeO₂, or ZrO₂, these catalysts exhibit high activity and stability, with a 20 wt% H₃PW₁₂O₄₀/TiO₂ catalyst achieving a 90.1% acetal (B89532) yield. jcsp.org.pkresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs, such as lanthanide-based oxalate (B1200264) MOFs (Ln-Ox MOFs) and UiO-66 derivatives, serve as efficient heterogeneous catalysts. nih.govacs.org They provide acidic catalytic centers and high thermal stability, with some Ln-Ox MOFs achieving product yields of approximately 74%. nih.govacs.org

Modified Clays and Zeolites: Materials like silicotungstic acid modified bentonite (B74815) and various zeolites have been successfully employed as solid acid catalysts for acetalization. nih.govscirp.org

Ionic Liquids (ILs): Functional ionic liquids with acidic sites are used as catalysts, sometimes acting as both the catalyst and the reaction medium. scientific.netionike.comacs.org For instance, [HMIM]HSO₄ has been used to synthesize benzaldehyde 1,2-propanediol acetal with a 78.7% yield. scientific.netresearchgate.net

Photocatalysts: The use of photocatalysts, such as Eosin Y or acid red 52, under visible light irradiation represents an innovative green approach. researchgate.netorganic-chemistry.org This method allows for the reaction to proceed under neutral, mild conditions with low catalyst loading. researchgate.netorganic-chemistry.org

Biocatalysis offers another promising green alternative. The use of enzymes, such as lipases or transaminases, can lead to highly selective transformations under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. rsc.orgrsc.orgacs.org

The following table summarizes various green catalysts used for the acetalization of benzaldehyde and related compounds.

Catalyst TypeSpecific ExampleReactantsKey FindingsReference(s)
Supported Heteropolyacid 20 wt% H₃PW₁₂O₄₀/TiO₂Benzaldehyde, Ethylene (B1197577) GlycolAchieved 90.1% acetal yield; high durability and strong Brønsted acidity. jcsp.org.pkresearchgate.net
Metal-Organic Framework Lanthanide-Oxalate MOFsBenzaldehyde, Methanol (B129727)~74% yield of dimethyl acetal; excellent catalytic activity and reusability. nih.govacs.org
Ionic Liquid [HMIM]HSO₄Benzaldehyde, 1,2-Propanediol78.7% yield under optimized conditions (343K, 4h). scientific.netresearchgate.net
Photocatalyst Acid Red 52Aldehydes, AlcoholsYields of 75-93% for various acetals under yellow light irradiation. researchgate.net
Modified Clay Silicotungstic Acid-BentoniteBenzaldehyde, DiolsEfficient and reusable catalyst for acetal synthesis in excellent yields. scirp.org

Catalyst Recycling and Reusability

A cornerstone of sustainable synthesis is the ability to recycle and reuse catalysts, which reduces costs, minimizes waste, and lessens the environmental impact associated with catalyst production and disposal. Heterogeneous catalysts are particularly advantageous in this regard as they can be easily separated from the reaction mixture through filtration or other physical means. hep.com.cn

Significant research has focused on developing robust, recyclable catalysts for benzaldehyde acetalization:

Magnetically Separable Catalysts: A notable innovation is the development of catalysts with magnetic cores. For example, MIL-100(Fe)@SiO₂@Fe₃O₄ core-shell microspheres can be easily recovered using an external magnet and have been reused for at least eight cycles without a significant drop in efficiency. hep.com.cn Similarly, phosphotungstic acid supported on magnetic mesoporous microspheres (Fe₃O₄@C@mTa₂O₅-NH₂-PW₁₂) demonstrated good reusability over several cycles. researchgate.net

Metal-Organic Frameworks (MOFs): Lanthanide-based MOFs have shown high reusability in the acetalization of benzaldehyde with methanol. nih.govacs.org Self-standing MOF membranes (UiO-66-SO₃H) have been reutilized up to 15 times without significant loss of activity. uni-bayreuth.de

Supported Catalysts: Solid-supported catalysts, such as silicotungstic acid modified bentonite, have been reused for up to six cycles without any noticeable change in performance. scirp.org Ionic liquids immobilized on silica (B1680970) gel also demonstrate good recyclability. researchgate.net

The table below provides data on the reusability of various catalysts in acetalization reactions.

CatalystReactionNumber of CyclesPerformance ChangeReference(s)
MIL-100(Fe)@SiO₂@Fe₃O₄ Acetalization of benzaldehyde and glycol8No significant loss in catalytic efficiency. hep.com.cn
Fe₃O₄@C@mTa₂O₅-NH₂-PW₁₂ Acetalization of benzaldehyde with ethylene glycol5Maintained high conversion rates. researchgate.net
Silicotungstic Acid-Bentonite Synthesis of Acetal derivative of Benzaldehyde6No noticeable changes observed. scirp.org
Lanthanide-Oxalate MOFs Acetalization of benzaldehyde with methanolNot specifiedRemarkable stability and reusability reported. nih.gov
UiO-66-SO₃H Membrane Deacetylation of benzaldehyde dimethyl acetal15No significant loss in activity. uni-bayreuth.de
PW₁₂@NiCo-LDH Deacetalization of this compound10No obvious structural change. researchgate.net
MMAB (Magnetic Mesoporous Silica) Tandem deacetalization-Henry reaction5Maintained high activity. ibs.re.kr

Solvent Selection and Optimization

In the synthesis of this compound, methanol often serves a dual role as both a reactant and the solvent, which can be an efficient approach. nih.govacs.org However, optimization strategies focus on minimizing solvent use and selecting less hazardous options.

Key considerations in solvent selection include:

Solvent-Free Synthesis: Conducting reactions without a solvent is a highly desirable green approach. The S,S-acetalization of benzaldehyde has been achieved under solvent-free conditions using silica-supported phosphorus pentoxide. researchgate.net The acetalization of aldehydes to 1,1-diacetates has also been demonstrated in solventless systems. scispace.com

Green Solvents: When a solvent is necessary, the focus shifts to "green solvents" such as water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents. msuniv.ac.in Water is an ideal green solvent, though its use can be limited by the solubility of reactants. Deep eutectic solvents (NADES), which are themselves catalytic, offer a recyclable medium for acetalization. researchgate.net

Solvent as a Water-Removing Agent: In reversible acetalization reactions, water is a byproduct, and its removal drives the equilibrium towards the product. Some processes use a solvent like cyclohexane (B81311) or toluene (B28343) as a Dean-Stark azeotropic agent to remove water. hep.com.cnmdpi.com While effective, the environmental profile of these hydrocarbon solvents must be considered. whiterose.ac.uk

Solvent Selection Guides: Companies and researchers are developing solvent selection guides that rank solvents based on environmental, health, and safety criteria. core.ac.ukacs.org Solvents like N,N-dimethylformamide (DMF) and chloroform (B151607) are being phased out in favor of more sustainable alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or dimethyl carbonate. whiterose.ac.ukacs.org

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

The synthesis of benzaldehyde (B42025) dimethyl acetal (B89532), a fundamental reaction involving the protection of an aldehyde group, is a major focus for the development of new and efficient catalytic systems. Traditionally, this acetalization is catalyzed by strong Brønsted acids like hydrochloric or sulfuric acid, but these methods suffer from issues such as corrosion and the generation of significant waste streams. Consequently, current research is heavily invested in creating heterogeneous solid acid catalysts that are more environmentally friendly, reusable, and highly efficient.

Prominent among these new catalysts are Metal-Organic Frameworks (MOFs). MOFs offer high surface areas and tunable acidic sites (both Lewis and Brønsted acids), making them highly effective for acetalization. For instance, zirconium-based MOFs like UiO-66 and its derivatives have demonstrated superior catalytic performance in the acetalization of benzaldehyde with methanol (B129727). Studies have shown that functionalizing the organic linkers in these MOFs, for example with fluorine atoms (UiO-66F), can enhance the catalyst's acidity and, therefore, its activity. Lanthanide-based MOFs (Ln-Ox) have also been investigated as promising heterogeneous catalysts for this reaction.

Other notable catalytic systems include:

Sulfonated carbonaceous materials , which provide strong acidic sites and have shown high conversion rates for benzaldehyde acetalization.

Zeolites and mesoporous silicates like Al-SBA-15 and MCM-48, which are valued for their ordered porous structures and acidic properties.

Polymer-supported acid catalysts such as Amberlyst-15, which are effective and can be easily separated from the reaction mixture.

Magnetically recyclable catalysts , such as core-shell microspheres like MIL-100(Fe)@SiO₂@Fe₃O₄, which combine the catalytic activity of a MOF with the ease of magnetic separation.

Palladium-based catalysts , which have been shown to enable the formation of acetals under very mild conditions and at low catalyst loadings.

The table below summarizes the performance of various modern catalytic systems in the acetalization of benzaldehyde.

Catalyst SystemSubstratesKey FindingsReference(s)
UiO-66(Zr) MOFs Benzaldehyde, MethanolSuperior catalytic performance due to high surface area and tunable acidity. Fluorinated versions (UiO-66F) show enhanced activity.
Lanthanide Oxalate (B1200264) MOFs (Ln-Ox) Benzaldehyde, MethanolShow great potential for high catalytic performance in acetalization.
MIL-100(Fe)@SiO₂@Fe₃O₄ Benzaldehyde, GlycolMagnetically recyclable catalyst with good activity (73.2% conversion in 120 min) due to accessible Lewis acid sites.
Amberlyst-15 Benzaldehyde, AlcoholsA commercially available solid acid resin that shows high catalytic activity.
Sulfonated Carbon Materials Benzaldehyde, Ethylene (B1197577) GlycolHigh concentration of sulfonic acid groups leads to outstanding catalytic activity (up to 97% conversion).

Future work in this area will likely focus on designing catalysts with even greater activity and selectivity under milder conditions, improving catalyst stability and reusability, and developing systems based on abundant, low-cost materials.

Applications in Complex Natural Product Synthesis

Benzaldehyde dimethyl acetal serves as a crucial protecting group in the multi-step total synthesis of complex natural products, particularly in carbohydrate chemistry. Its primary function is to mask the hydroxyl groups of diols, preventing them from reacting while other parts of the molecule are being modified. The stability of the resulting benzylidene acetal under a wide range of conditions, including basic and nucleophilic environments, makes it highly valuable.

A key advantage of using this compound is its ability to selectively protect 1,3-diols. For example, in the synthesis of derivatives of methyl α-D-glucopyranoside, it reacts under acidic conditions to protect the 4- and 6-position hydroxyl groups, forming a thermodynamically stable six-membered ring. This selective protection allows for subsequent reactions, such as benzylation, to occur at the remaining free hydroxyl groups. Similarly, it has been used for the protection of D-(+)-ribono-1,4-lactone, where it can form 2,3-O-benzylidene derivatives, an essential step in the synthesis of various nucleoside analogues.

Beyond carbohydrate synthesis, acetals are key intermediates in carbon-carbon bond-forming reactions. The Hosomi-Sakurai reaction, which involves the allylation of acetals with allyltrimethylsilane (B147118) catalyzed by a Lewis acid, is a powerful tool in the construction of complex molecular architectures. This methodology has been applied in the total synthesis of biologically active natural products like bryostatin (B1237437) 1.

Recent research has also highlighted its utility in the synthesis of specific biomolecules, such as the 4,6-dihydroxy sugar required for the total synthesis of lipid A from the bacterium Porphyromonas gingivalis. The future of this compound in this field lies in developing new, highly regioselective protection strategies and its incorporation into novel synthetic pathways for increasingly complex and biologically significant molecules.

Integration with Flow Chemistry Methodologies

The synthesis and transformation of acetals, including this compound, are increasingly being adapted to continuous flow chemistry methodologies. This modern approach to chemical synthesis offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), improved heat and mass transfer, and simplified scale-up.

Flow chemistry has been successfully employed for the acid-catalyzed synthesis and deprotection of dimethyl acetals. By immobilizing an acid catalyst, such as a polymer-supported acid, within a microreactor, aldehydes can be efficiently converted to their corresponding acetals in high yield and purity, often eliminating the need for extensive downstream purification. This technique has been demonstrated for the synthesis of butane-2,3-diacetal protected tartrate derivatives, where scaling up the reaction was as simple as increasing the flow rate, allowing for the production of 40 grams of pure product in just 10 hours.

The development of novel tandem reactions in flow systems is another promising area. For example, a three-component reaction to synthesize (Z)-N-vinyl ring N,O-acetal derivatives has been developed using continuous flow technology. This method allows for the precise control needed to inhibit the formation of by-products, leading to high yields (81-90%) of structurally diverse heterocyclic compounds in a short amount of time.

Future research will likely focus on expanding the scope of acetal-based reactions in flow systems, integrating in-line analysis and purification steps for fully automated synthesis, and designing multi-step, continuous processes for the efficient production of complex molecules starting from simple precursors.

Bio-based and Renewable Feedstock Utilization

A significant trend in modern chemistry is the shift towards sustainable processes, which includes the use of renewable feedstocks. The production of benzaldehyde, the precursor to this compound, is a key area for this transition. Traditionally derived from petroleum, researchers are now exploring pathways to produce aromatic aldehydes from biomass.

Lignin (B12514952), a complex aromatic biopolymer that constitutes a significant portion of lignocellulosic biomass, is the largest renewable source of aromatic compounds on Earth. Through various depolymerization and oxidation processes, lignin can be broken down into valuable platform chemicals, including aromatic aldehydes like vanillin (B372448) and syringaldehyde. These compounds are structurally similar to benzaldehyde and can serve as bio-based starting materials for a range of chemicals, including acetals. For example, vanillin is already produced commercially via the alkaline aerobic oxidation of lignin.

Recent strategies for producing aromatic aldehydes from biomass include:

Catalytic Fractionation-Ozonolysis: This approach involves the selective depolymerization of native lignin over a catalyst like MoO₂ to produce specific alkene-functionalized monophenols, which are then cleaved by ozonolysis to yield vanillin and syringaldehyde.

Temperature-Directed Biocatalysis: Whole-cell biocatalysts containing thermostable enzymes can convert renewable cinnamic acid derivatives (also obtainable from lignin) into either aromatic alcohols or aromatic aldehydes simply by changing the reaction temperature.

Glycerol (B35011) Valorization: Glycerol, a readily available co-product of the biodiesel industry, can be reacted with benzaldehyde (which can also be from a bio-source) to produce acetal-based biofuel additives.

This focus on renewable feedstocks aims to create a more sustainable chemical industry, reducing reliance on finite fossil resources and utilizing waste streams from agriculture and forestry. Future research will continue to optimize the efficiency and economic viability of these bio-based routes.

Computational Design of Acetal-Based Reactions

Computational chemistry has become an indispensable tool for understanding and designing chemical reactions, including those involving this compound. Methods such as Density Functional Theory (DFT) provide deep insights into reaction mechanisms, energetics, and selectivity that are often difficult to obtain through experimental means alone.

Computational studies have been instrumental in several key areas:

Mechanism Elucidation: Researchers use computational modeling to map out the step-by-step pathway of acetalization reactions. These studies can determine the energies of reactants, intermediates, transition states, and products, helping to identify the rate-determining step and clarify the role of the catalyst. For example, calculations have shown that the hemiacetal intermediate is often a high-energy, unstable species.

Predicting Reactivity and Selectivity: DFT calculations can accurately predict bond dissociation free

Q & A

Q. What are the primary synthetic routes for benzaldehyde dimethyl acetal, and how can purity be optimized?

this compound is typically synthesized via the condensation of benzaldehyde with methanol under acidic catalysis. For example, p-TsOH·H₂O is used as a catalyst in DMF at 80°C, yielding 63% of the product after purification by column chromatography . Purity optimization involves monitoring by UPLC and verifying physicochemical properties such as refractive index (n²⁰/D: 1.4910–1.4950) and specific gravity (1.0170–1.0200) . GC analysis (>98% purity) is critical for quality control .

Q. How is this compound utilized as a protecting group in carbohydrate chemistry?

It acts as a transient protecting group for hydroxyl moieties in sugar derivatives. For instance, it reacts with 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-α-D-glucofuranose under pyridinium triflate catalysis to form 3,5-O-benzylidene derivatives, enabling selective functionalization in lipid A synthesis . This methodology avoids harsh deprotection conditions, preserving sensitive glycosidic bonds.

Q. What spectroscopic techniques are effective for characterizing this compound and its reaction products?

  • ¹H NMR : The acetal’s tertiary proton appears as a singlet at δ 5.43 ppm, while benzaldehyde’s aldehyde proton (post-hydrolysis) resonates at δ 9.98 ppm .
  • IR spectroscopy : Confirms the absence of aldehyde C=O stretches (absent in the acetal) and verifies O–C–O stretching vibrations .
  • GC-MS : Identifies purity and traces of hydrolyzed benzaldehyde .

Advanced Research Questions

Q. How can reaction selectivity between acetalization, hydrogenation, and coupling pathways be tuned using this compound?

Selectivity depends on catalytic systems and reaction parameters. For example:

  • Acetalization : TiO₂ (P25) achieves 92% yield and >99% selectivity for this compound at RT within 2 hours .
  • Hydrogenation : Switching to Pd/C under H₂ shifts selectivity to hydrobenzoin or benzyl alcohol . Mechanistic studies suggest that TiO₂’s surface acidity and redox properties govern pathway divergence .

Q. What kinetic insights exist for the acid-catalyzed hydrolysis of this compound?

Hydrolysis kinetics in dioxane using Amberlite IR-120 (a solid acid catalyst) follow pseudo-first-order behavior. The rate constant (k) increases with temperature (80–100°C) and catalyst loading, with activation energy (Eₐ) calculated via Arrhenius plots . Competing side reactions (e.g., polymerization) are minimized by controlling water content .

Q. How do compartmentalized reaction media (e.g., Pickering emulsions) enhance this compound’s reactivity in tandem catalysis?

In Pickering emulsions stabilized by silica nanoparticles, the deacetalization-Henry tandem reaction achieves higher benzaldehyde yields (vs. biphasic systems) due to:

  • Enhanced interfacial area for acid-catalyzed hydrolysis.
  • Efficient coupling with nitrostyrene formation via compartmentalized base catalysts (e.g., piperidine) . NMR monitoring of δ 5.43 (acetal) and δ 9.98 (aldehyde) quantifies conversion .

Q. What computational tools predict C–H bond activation sites in this compound for radical-mediated reactions?

DFT calculations reveal that tertiary benzylic C–H bonds (BDFE = 77.0 kcal/mol) are preferentially abstracted by HAT agents over primary C–H bonds (BDFE = 87.6 kcal/mol) . This selectivity enables Ni/photoredox-catalyzed cross-coupling using stoichiometric acetals as methyl radical sources .

Q. Why do discrepancies arise in reported catalytic efficiencies for this compound transformations?

Contradictions stem from:

  • Catalyst heterogeneity : Amberlite IR-120’s porous structure vs. homogeneous acids (e.g., HCl) .
  • Solvent effects : Polar aprotic solvents (DMF) stabilize carbocation intermediates in acetal formation, while nonpolar solvents favor hydrolysis .
  • Impurity profiles : Kosher-grade acetals (≤3 ppm As, ≤10 ppm Pb) reduce catalyst poisoning .

Methodological Recommendations

  • Experimental Design : Use in situ NMR or UPLC to track reaction progress and identify intermediates .
  • Data Interpretation : Correlate refractive index and density measurements with purity thresholds to validate batch consistency .
  • Catalyst Screening : Compare solid acids (e.g., TiO₂, Amberlite) with homogeneous systems to optimize selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.